molecular formula C12H9ClN4 B11792602 3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine

3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine

Cat. No.: B11792602
M. Wt: 244.68 g/mol
InChI Key: QDUZHZMKODTKJB-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 4-chloro-1H-benzo[d]imidazole with 2-aminopyridine under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine is unique due to the combination of the chloro-substituted benzimidazole and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(4-chloro-1H-benzimidazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H9ClN4/c13-8-4-1-5-9-10(8)17-12(16-9)7-3-2-6-15-11(7)14/h1-6H,(H2,14,15)(H,16,17)

InChI Key

QDUZHZMKODTKJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C3=C(N=CC=C3)N

Origin of Product

United States

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